molecular formula C14H12N4O4 B2963780 2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide CAS No. 1809499-78-2

2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide

Cat. No. B2963780
CAS RN: 1809499-78-2
M. Wt: 300.274
InChI Key: QHAFZLDNEGMQRA-UHFFFAOYSA-N
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Description

The compound “2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide” is a complex organic molecule. It contains an isoindoline ring, which is a type of heterocycle, and an oxadiazole ring, another type of heterocycle .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves stirring and refluxing a reaction mixture for 5 hours . Another related compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, was synthesized by esterification of anthranilic acid in an acidic medium, followed by fusion of alanine with phthalic anhydride at 150 °C .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using single-crystal X-ray diffraction . For example, the structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfondiimidoate was found to have two double-bonded nitrogen atoms to the central sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-indolylmethanols with enamides has been developed at room temperature using AlCl3 as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .

Scientific Research Applications

Synthesis and Reactivity

This compound is a derivative of N-isoindoline-1,3-dione heterocycles . These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in diverse fields . The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .

Pharmaceutical Synthesis

N-isoindoline-1,3-dione derivatives have shown potential as therapeutic agents . Understanding the structure–activity relationships and biological properties of these derivatives could unlock their potential in this field .

Herbicides

These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose .

Colorants and Dyes

N-isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties .

Polymer Additives

These compounds have been explored as additives in polymer synthesis . They can enhance the properties of the resulting polymers, making them more suitable for various applications .

Organic Synthesis

N-isoindoline-1,3-dione derivatives have found use in organic synthesis . Their reactivity and the variety of substitution patterns that can be achieved make them valuable tools in this field .

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

The compound has been designed and synthesized as a potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor . Some of the designed analogs showed weak Reverse Transcriptase inhibitory activity .

Potential Anticancer Effects

There is also research indicating that this compound could have potential anticancer effects . It has been identified as a probable 15-lipoxygenase-1 inhibitor, which could have implications in cancer treatment .

properties

IUPAC Name

2-[5-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c15-10(19)7-11-16-12(22-17-11)5-6-18-13(20)8-3-1-2-4-9(8)14(18)21/h1-4H,5-7H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAFZLDNEGMQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide

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